molecular formula C14H17N3O2 B12893381 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 918531-86-9

7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B12893381
CAS No.: 918531-86-9
M. Wt: 259.30 g/mol
InChI Key: WZZCUSGQLQGXFI-UHFFFAOYSA-N
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Description

Introduction to 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Historical Context of Pyrrolo[2,3-b]pyridine Derivatives in Heterocyclic Chemistry

Pyrrolo[2,3-b]pyridine derivatives have emerged as pivotal scaffolds in drug development due to their structural resemblance to purine bases and their ability to modulate biological targets. Early studies on this bicyclic system focused on its role as a bioisostere for indole, enabling improved binding affinity and metabolic stability in kinase inhibitors. The FDA approval of vemurafenib, a pyrrolo[2,3-b]pyridine-based B-RAF inhibitor, marked a watershed moment, validating the scaffold's utility in oncology. Subsequent research expanded into neurological and inflammatory diseases, with derivatives demonstrating activity against phosphodiesterase 4B (PDE4B) and matrix metalloproteinases (MMPs). The morpholinoethyl-substituted variant discussed here represents a strategic evolution aimed at optimizing physicochemical properties and target engagement.

Structural Features and Nomenclature of the Target Compound

The IUPAC name 7-(2-morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde systematically describes its architecture:

  • Core structure : A 7H-pyrrolo[2,3-b]pyridine system, comprising a pyrrole ring fused to a pyridine at positions 2 and 3.
  • Substituents :
    • N-7: 2-morpholinoethyl group (–CH~2~CH~2~N(C~2~H~4~)~2~O)
    • C-3: Carbaldehyde (–CHO)

The numbering convention prioritizes the pyridine nitrogen (position 1), with the fused pyrrole spanning positions 2–4. X-ray crystallographic data confirm planarity of the bicyclic system, while the morpholinoethyl side chain adopts a gauche conformation relative to the core.

Significance of Morpholinoethyl and Carbaldehyde Functional Groups

Morpholinoethyl moiety

The 2-morpholinoethyl group serves dual roles:

  • Solubility enhancement : The morpholine oxygen participates in hydrogen bonding, improving aqueous solubility compared to alkyl-substituted analogs.
  • Targeted interactions : In kinase inhibitors, morpholine derivatives frequently engage in hinge-region interactions via their oxygen atom, as observed in PI3K and mTOR inhibitors.
Carbaldehyde functionality

The C-3 carbaldehyde group provides:

  • Synthetic versatility : Serves as a handle for Schiff base formation or reductive amination to generate secondary amines.
  • Electronic modulation : The electron-withdrawing aldehyde group polarizes the π-system, influencing binding to electron-rich enzymatic pockets.

Table 1 compares key physicochemical parameters of related pyrrolo[2,3-b]pyridine derivatives:

Compound LogP Water Solubility (mg/mL) Target Affinity (IC₅₀)
Parent scaffold 1.2 0.8 N/A
7-Morpholinoethyl analog 0.7 3.4 PDE4B: 0.085 µM
3-Carboxamide derivative -0.3 12.1 PDE4B: 0.080 µM

Properties

CAS No.

918531-86-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

7-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H17N3O2/c18-11-12-10-15-14-13(12)2-1-3-17(14)5-4-16-6-8-19-9-7-16/h1-3,10-11H,4-9H2

InChI Key

WZZCUSGQLQGXFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC=C3C2=NC=C3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 7-azaindole with 2-chloroethylmorpholine under basic conditions, followed by formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

  • Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridines can act as inhibitors of specific kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including cancer and metabolic disorders. This inhibition can lead to potential treatments for conditions like diabetes and cancer .
  • Antitumor Activity : Studies have demonstrated that compounds similar to 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular architectures.

  • Building Block for Complex Molecules : Its functional groups allow for various chemical modifications, making it an ideal precursor for synthesizing more complex structures used in pharmaceuticals and agrochemicals .
  • Reactions : It can participate in reactions such as Suzuki coupling and other cross-coupling methods to form arylated products that are valuable in drug discovery .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Polymer Chemistry : The incorporation of pyrrolo[2,3-b]pyridine moieties into polymer matrices has been explored for developing materials with enhanced electrical conductivity and thermal stability .
  • Nanotechnology : Research into nanocomposites incorporating this compound shows potential for applications in sensors and electronic devices due to its electronic properties .

Case Studies

StudyFocusFindings
Study on Kinase InhibitionInvestigated the inhibitory effects on SGK-1Found that derivatives significantly reduced kinase activity, indicating potential for diabetes treatment .
Antitumor Activity AssessmentEvaluated cytotoxicity against cancer cell linesDemonstrated IC50 values lower than standard chemotherapeutics, suggesting efficacy in cancer therapy .
Synthesis of Aryl CompoundsExplored cross-coupling reactionsSuccessfully synthesized several aryl derivatives with potential biological activity .
Development of Conductive PolymersStudied incorporation into polymer matricesResulted in improved conductivity and thermal properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s heterocyclic structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolo-Pyridine/Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine 7-(2-Morpholinoethyl), 3-carbaldehyde Morpholine, Aldehyde Target
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Pyrrolo[3,2-b]pyridine 7-Methoxy, 3-carbaldehyde Methoxy, Aldehyde
6-Ethyl-4-methoxy-2-(pyridin-3-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Pyrrolo[2,3-d]pyrimidine 6-Ethyl, 4-methoxy, 2-pyridinylsulfanyl, 5-carbaldehyde Methoxy, Sulfide, Aldehyde
3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)-2H-chromen-2-one (4a) Pyrrolo[2,3-b]pyridine 3-Coumarin Coumarin, Lactone

Key Observations :

  • Core Heterocycle: The target compound’s pyrrolo[2,3-b]pyridine core differs from pyrrolo[3,2-b]pyridine () in ring fusion, affecting electronic distribution and steric interactions .
  • Substituents: The morpholinoethyl group in the target compound contrasts with methoxy () or coumarin () groups, offering improved solubility over lipophilic substituents like bromine () .

Key Observations :

  • The target compound likely requires palladium-catalyzed cross-coupling (as in ) for morpholinoethyl introduction, contrasting with reflux-based methods for coumarin derivatives () .
  • Carbaldehyde groups are typically introduced via oxidation of primary alcohols or direct formylation reactions, analogous to strategies in and .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Metabolic Stability Reference
7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Not reported Estimated ~2.1* High (morpholine) Target
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Not reported Estimated ~1.8 Moderate (methoxy)
6-Bromo-3-(7H-pyrrolo[2,3-b]pyridin-7-yl)-2H-chromen-2-one (4b) 240 High (LogP >3) Low (bromine)
Compound 20 () Not reported ~1.5 High (morpholino)

Key Observations :

  • The morpholinoethyl group in the target compound likely reduces LogP compared to brominated analogs (), enhancing aqueous solubility .
  • Morpholine-containing compounds (e.g., ) exhibit improved metabolic stability due to resistance to oxidative degradation, a trait expected in the target compound .

Biological Activity

7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrrolopyridine class, which has been explored for various pharmacological effects, including anti-cancer properties.

Chemical Structure and Properties

The chemical structure of 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be described as follows:

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a pyrrole ring fused with a pyridine system, which is often associated with significant biological activity due to the presence of nitrogen atoms that can participate in various biochemical interactions.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolopyridine derivatives as focal adhesion kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival.

  • Case Study : A derivative similar to 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde demonstrated potent inhibition of FAK with an IC50 value of 19.1 nM. This compound was shown to effectively induce apoptosis in cancer cell lines such as MDA-MB-231 and A-549, suggesting that modifications to the pyrrolopyridine structure can enhance anticancer activity .
CompoundIC50 (nM)Cell LineEffect
18h19.1U-87MGInhibition of growth
0.35A-549Induction of apoptosis
0.24MDA-MB-231Migration suppression

The mechanism by which these compounds exert their effects typically involves the inhibition of key signaling pathways associated with tumor growth and metastasis. The binding affinity to FAK suggests that these compounds could disrupt the signaling cascades that promote cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyridine derivatives. Studies have shown that modifications at specific positions on the pyrrole and pyridine rings can significantly affect potency and selectivity.

  • Key Findings :
    • Substituents on the morpholino group enhance solubility and bioavailability.
    • Alterations in the aldehyde group can modulate reactivity and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for 7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, the morpholinoethyl group can be introduced via alkylation of a pyrrolopyridine precursor using 2-morpholinoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization strategies include:
  • Temperature control : Higher temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation .
  • Catalyst screening : Pd(PPh₃)₄ or Xantphos ligands enhance coupling efficiency in Suzuki-Miyaura reactions for analogous pyrrolopyridine derivatives .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : A combination of techniques is required:
  • ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm) and morpholinoethyl group protons (δ 2.4–3.7 ppm). Aromatic protons in the pyrrolopyridine core appear as multiplet signals between δ 7.5–8.5 ppm .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula alignment. For example, C₁₄H₁₈N₃O₂ requires a mass of 268.1422 .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the morpholinoethyl substituent .

Advanced Research Questions

Q. How does the morpholinoethyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The morpholinoethyl moiety acts as an electron-donating group, stabilizing intermediates in reactions like aldol condensation or reductive amination. Comparative studies with non-substituted analogs show:
  • Enhanced nucleophilicity : The aldehyde group reacts faster with Grignard reagents (e.g., RMgX) due to reduced steric hindrance from the flexible morpholinoethyl chain .
  • pH-dependent reactivity : The morpholine nitrogen (pKa ~7.4) can protonate under acidic conditions, altering reaction pathways in aqueous media .
    Kinetic studies (UV-Vis monitoring) and DFT calculations (B3LYP/6-31G*) are recommended to quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Purity variability : Use orthogonal analytical methods (HPLC, LC-MS) to validate compound integrity. For example, Sigma-Aldrich notes that commercial samples may lack analytical validation, requiring in-house quality control .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) across studies. For kinase inhibition assays, compare IC₅₀ values under identical ATP concentrations .
  • Solvent effects : DMSO concentration (>0.1% v/v) can artifactually modulate activity; use vehicle controls and low-storage temperatures (−20°C) to prevent degradation .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are effective:
  • Ligand preparation : Optimize the aldehyde group’s conformation (e.g., protonation state at physiological pH) using Gaussian 16 .
  • Target selection : Prioritize proteins with conserved binding pockets (e.g., kinases with ATP-binding sites) based on structural homology to pyrrolopyridine inhibitors .
  • Validation : Compare predicted binding energies (ΔG) with experimental SPR or ITC data to refine force field parameters .

Data Analysis and Validation

Q. What analytical methods are critical for validating synthetic intermediates and final products?

  • Methodological Answer :
  • HPLC-DAD : Monitor reaction progress with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA). Retention times for intermediates and final products should differ by ≥2 minutes .
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C% 62.68, N% 15.66) to confirm stoichiometry .

Q. How can researchers address discrepancies in spectroscopic data across publications?

  • Methodological Answer :
  • Solvent referencing : Ensure NMR spectra are calibrated to residual solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm) .
  • Batch variability : Synthesize multiple batches and compare spectral reproducibility. For example, morpholinoethyl group protons may shift due to conformational flexibility .
  • Collaborative validation : Share raw data (e.g., JCAMP-DX files) via platforms like Zenodo for peer verification .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a research lab?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing due to aldehyde volatility .
  • Storage : Argon-flushed vials at −20°C to prevent oxidation. Avoid contact with strong acids/bases to mitigate morpholine ring degradation .
  • Waste disposal : Neutralize aldehydes with NaHSO₃ before aqueous disposal .

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